6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide
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Overview
Description
6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide core, which is a derivative of nicotinic acid, and is functionalized with a tetrahydrofuran-3-yl ether and a thiazol-2-yl group. These functional groups contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through an amide formation reaction.
Introduction of the Tetrahydrofuran-3-yl Group: This step involves the etherification of the nicotinamide core with tetrahydrofuran-3-ol under acidic or basic conditions.
Attachment of the Thiazol-2-yl Group: The final step involves the coupling of the thiazol-2-yl group to the nicotinamide core, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can lead to the formation of reduced analogs.
Scientific Research Applications
6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-((tetrahydrofuran-3-yl)oxy)-N-(pyridin-2-yl)nicotinamide: Similar structure but with a pyridin-2-yl group instead of a thiazol-2-yl group.
6-((tetrahydrofuran-3-yl)oxy)-N-(imidazol-2-yl)nicotinamide: Contains an imidazol-2-yl group instead of a thiazol-2-yl group.
Uniqueness
The presence of the thiazol-2-yl group in 6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide imparts unique chemical properties, such as enhanced stability and specific reactivity, which distinguish it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(oxolan-3-yloxy)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-12(16-13-14-4-6-20-13)9-1-2-11(15-7-9)19-10-3-5-18-8-10/h1-2,4,6-7,10H,3,5,8H2,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJUUXRSRLJMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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